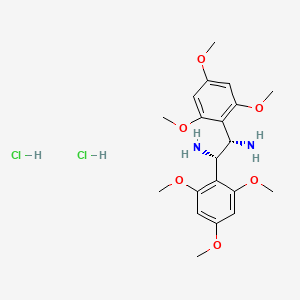
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride is a chiral diamine compound. It is characterized by the presence of two 2,4,6-trimethoxyphenyl groups attached to an ethane backbone, with two amine groups at the 1 and 2 positions. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethoxyaniline.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including nitration, reduction, and coupling, to form the intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as hydrogenation and salt formation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxyaniline: A precursor in the synthesis of the target compound.
1,2-Diaminoethane: A simpler diamine used in various chemical applications.
Bis(2,4,6-trimethoxyphenyl)methane: A structurally related compound with different functional groups.
Uniqueness
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride is unique due to its chiral nature and the presence of multiple methoxy groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential biological activity make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C20H30Cl2N2O6 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m0../s1 |
InChI Key |
KLQHBUWVNMOZSO-TULUPMBKSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[C@@H]([C@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


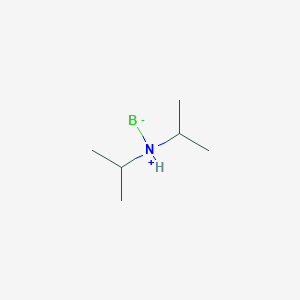
![[des-Arg9]bradykinin](/img/structure/B15088996.png)
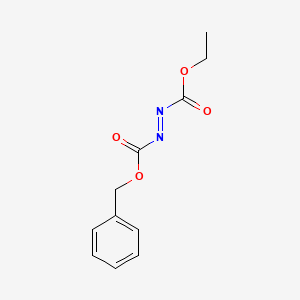



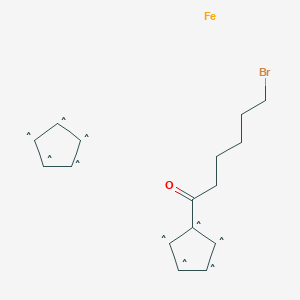
![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
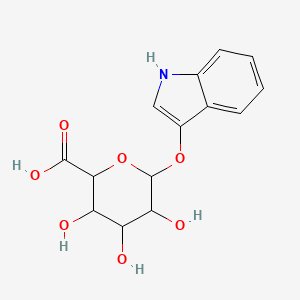
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
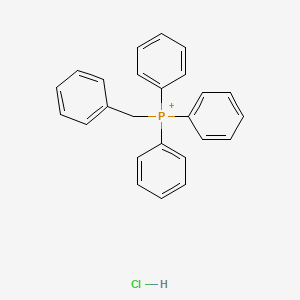
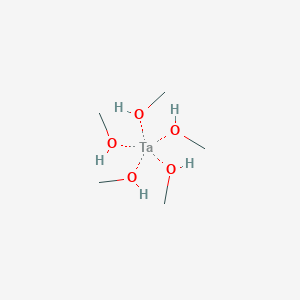

![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
